Cefiderocol Sulfate Tosylate

Description

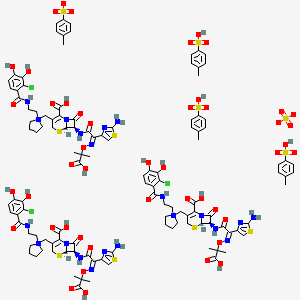

Structure

3D Structure of Parent

Properties

CAS No. |

2009350-94-9 |

|---|---|

Molecular Formula |

C118H136Cl3N21O46S11 |

Molecular Weight |

3043.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate |

InChI |

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1 |

InChI Key |

LTUONTFKVOUYHB-SDAZKDLGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Molecular Mechanism of Action of Cefiderocol Sulfate Tosylate in Bacterial Cells

Dual-Action Bacterial Cell Entry Mechanisms

Cefiderocol (B606585) employs a sophisticated two-pronged approach to breach the formidable outer membrane of Gram-negative bacteria. This includes an active, siderophore-mediated transport system and passive diffusion through porin channels. mdpi.comfetroja.comshionogi.com

Siderophore-Mediated Iron Transport: The "Trojan Horse" Strategy

Cefiderocol's primary and most innovative entry mechanism leverages the bacterium's own iron acquisition systems in a strategy aptly named the "Trojan Horse" approach. nih.govmdpi.com Iron is a critical nutrient for bacterial survival and growth, and to acquire it from their environment, bacteria secrete small molecules called siderophores that chelate iron for transport into the cell. nih.govasm.org Cefiderocol mimics these natural siderophores, effectively tricking the bacteria into actively transporting it across the outer membrane. patsnap.combusinesswire.com

A key structural feature of cefiderocol is the presence of a chlorocatechol group on its C-3 side chain. oup.comkoreamed.org This catechol moiety is a powerful chelating agent for ferric iron (Fe³⁺). mdpi.comasm.org In the extracellular environment, cefiderocol binds to free ferric iron, forming a stable complex. asm.orgresearchgate.net This ability to sequester iron is crucial for its function as a siderophore mimic. oup.comnih.gov

Once the cefiderocol-iron complex is formed, it is recognized by specific bacterial iron transporter proteins on the outer membrane. shionogi.comoup.com These transporters, which are normally used to import the bacterium's own iron-laden siderophores, bind to the cefiderocol complex. oup.comnih.gov In Escherichia coli, key receptors involved in this process include CirA and Fiu. nih.govdrugbank.com In Pseudomonas aeruginosa, the primary receptor is PiuA. mdpi.comdrugbank.com By hijacking these specific uptake systems, cefiderocol gains entry into the periplasmic space. oup.comdrugbank.com

The transport of the cefiderocol-iron complex across the outer membrane is an active process, meaning it requires energy. mdpi.comoup.com This process is dependent on the TonB-dependent transport system, which utilizes the cell's proton motive force to drive the uptake of substrates. mdpi.com This active transport mechanism allows cefiderocol to accumulate at high concentrations in the periplasmic space, overcoming potential resistance mechanisms like reduced porin expression. shionogi.comasm.org

Exploitation of Bacterial Iron Uptake Systems and Siderophore Receptors (e.g., CirA, Fiu, PiuA proteins)

Intracellular Biochemical Activity and Target Interaction

Once inside the periplasmic space, the iron dissociates from the cefiderocol molecule. asm.orgkoreamed.orgpatsnap.com Freed from its iron escort, the cephalosporin (B10832234) component of cefiderocol is now able to exert its antibacterial effect. asm.orgpatsnap.com Cefiderocol's primary intracellular target is penicillin-binding protein 3 (PBP3). mdpi.combiorxiv.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. asm.orgpatsnap.com By binding to and inhibiting PBP3, cefiderocol disrupts the synthesis of the cell wall, leading to the formation of structurally compromised cells and ultimately, bacterial cell lysis and death. mdpi.comasm.orgpatsnap.com

Dissociation of the Iron-Cefiderocol Complex within the Periplasmic Space

Cefiderocol possesses a catechol moiety on its C-3 side chain, which functions as a siderophore, a molecule that chelates ferric iron. koreamed.orgnih.gov This allows cefiderocol to form a complex with iron in the extracellular environment. nih.gov This iron-cefiderocol complex is then actively transported across the outer membrane of Gram-negative bacteria and into the periplasmic space via the bacteria's own iron uptake systems. nih.govwikipedia.orgpatsnap.com This active transport mechanism allows cefiderocol to bypass resistance mechanisms such as porin channel mutations. koreamed.orgwikipedia.org

Once inside the periplasmic space, the iron dissociates from the cefiderocol molecule. koreamed.orgnih.govwikipedia.orgpatsnap.commdpi.commdpi.com This dissociation releases the active cefiderocol, allowing it to reach its target within the bacterial cell. koreamed.orgpatsnap.com The iron atom, now separated from the complex, can then enter the cytoplasm. koreamed.org This "Trojan horse" strategy results in a higher concentration of cefiderocol in the periplasmic space compared to other cephalosporins like ceftazidime (B193861) and cefepime (B1668827). tandfonline.com

Binding Affinity and Specificity to Penicillin-Binding Proteins (PBPs)

Following its release in the periplasmic space, cefiderocol targets and binds to penicillin-binding proteins (PBPs). koreamed.orgnih.govpatsnap.commdpi.compatsnap.com PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.com Cefiderocol exhibits a high binding affinity for several PBPs, with a notable preference for PBP3. nih.govmdpi.comtandfonline.comdrugbank.comasm.orgnih.gov

Research has consistently demonstrated that cefiderocol has a strong affinity for PBP3 in a variety of Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. koreamed.orgnih.govdrugbank.comasm.orgnih.govresearchgate.netspringermedizin.demicropspbgmu.ru This preferential binding to PBP3 is a key factor in its potent bactericidal activity. nih.govtandfonline.com The 50% inhibitory concentrations (IC50s) highlight this strong affinity. For instance, in one study, the IC50 of cefiderocol for PBP3 was significantly lower than that of ceftazidime across multiple bacterial species, indicating a higher binding potency. nih.gov Another study confirmed that cefiderocol's affinity for PBP3 in P. aeruginosa was comparable to or slightly better than that of ceftazidime. springermedizin.de Furthermore, a 2024 study reported that cefiderocol had the highest average binding affinity against all PBP targets in P. aeruginosa, including PBP3, when compared to several other β-lactam antibiotics. rsc.org

Table 1: Affinity of Cefiderocol and Ceftazidime for Penicillin-Binding Proteins (PBPs) in various Gram-negative bacteria (IC50 in μg/ml) | PBP | E. coli NIHJ JC-2 | K. pneumoniae SR22291 | P. aeruginosa ATCC 27853 | A. baumannii ATCC 17978 | | :--- | :--- | :--- | :--- | :--- | | | Cefiderocol | Ceftazidime | Cefiderocol | Ceftazidime | Cefiderocol | Ceftazidime | Cefiderocol | Ceftazidime | | PBP1a | 3.80 | >4 | 2.80 | 1.50 | 0.85 | 3.62 | 1.05 | 0.91 | | PBP1b | 3.37 | >4 | 3.50 | 2.30 | >4 | >4 | | | | PBP2 | 2.12 | >4 | 0.063 | 0.41 | >4 | >4 | 2.31 | >64 | | PBP3 | 0.04 | 0.45 | 0.062 | 0.22 | 0.06 | 0.09 | 0.67 | 1.78 | | PBP4 | NC | >1 | 0.28 | 3.60 | >4 | >4 | ND | ND | Data sourced from a 2017 in vitro study. nih.gov NC: Not Calculated, ND: Not Detected.

Preferential Binding to PBP3

Inhibition of Peptidoglycan Cell Wall Biosynthesis

By binding to and inactivating PBPs, cefiderocol effectively blocks the transpeptidation step in peptidoglycan synthesis. koreamed.orgnih.govpatsnap.commdpi.comdrugbank.commicropspbgmu.ruseq.es This inhibition prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall. mdpi.com The disruption of cell wall biosynthesis is the core mechanism through which cefiderocol exerts its antibacterial effect. koreamed.orgnih.govpatsnap.commdpi.comseq.es The C7 side chain of cefiderocol, which is similar to that of ceftazidime, contributes to its increased affinity for PBPs and subsequent inhibition of peptidoglycan synthesis. seq.es

Consequential Bacterial Cell Lysis and Bactericidal Effect

The inhibition of peptidoglycan synthesis compromises the structural integrity of the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure. koreamed.orgmdpi.com This leads to morphological changes, such as the formation of filamentous cells, and ultimately results in cell lysis and bacterial death. koreamed.orgwikipedia.orgmdpi.comdrugbank.comnih.gov This bactericidal action is a hallmark of cephalosporin antibiotics, including cefiderocol. drugbank.com The potent bactericidal activity of cefiderocol has been demonstrated in time-kill studies against various Gram-negative bacteria. nih.gov

Mechanisms of Bacterial Resistance to Cefiderocol Sulfate Tosylate and Counter Resistance Strategies

Stability Against Beta-Lactamase Hydrolysis

Cefiderocol (B606585) is structurally similar to cefepime (B1668827) and ceftazidime (B193861), with side chains that confer stability against a wide array of beta-lactamases, the enzymes responsible for degrading many beta-lactam antibiotics. nih.govmdpi.comresearchgate.net This stability extends to all four Ambler classes of beta-lactamases (A, B, C, and D). researchgate.netfetroja.com

Cefiderocol demonstrates robust stability against hydrolysis by many serine beta-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and OXA-48-like carbapenemases. mdpi.comresearchgate.netmdpi.com Its chemical structure, particularly the pyrrolidinium (B1226570) group on the C-3 side chain and the carboxypropanoxyimino group on the C-7 side chain, contributes to this stability. nih.govresearchgate.net

However, its stability is not absolute. mdpi.com Certain variants of KPC, particularly those with mutations in the Ω-loop, can confer reduced susceptibility or resistance to cefiderocol. mdpi.com These mutations often also increase the enzyme's hydrolytic activity against ceftazidime, highlighting a potential for co-resistance. preprints.orgmdpi.com While most OXA-type carbapenemases have a limited effect on cefiderocol, some newer variants, such as OXA-427, have shown significant hydrolytic activity. mdpi.com

Studies have shown that while cefiderocol is generally active against ESBL-producing isolates, high-level resistance can occur. frontiersin.org The combination of ESBL production with porin loss has been associated with a notable resistance rate in Enterobacterales. frontiersin.orgfrontiersin.org

| Serine Beta-Lactamase Type | Reported Cefiderocol Activity/Resistance | Key Findings |

|---|---|---|

| ESBLs | Generally susceptible, but resistance is possible. frontiersin.orgfrontiersin.org | Resistance rates can be significant, especially when combined with porin loss. One study reported a 2.7% resistance rate among ESBL-producing K. pneumoniae. frontiersin.orgfrontiersin.org |

| KPC | Generally susceptible, but resistance is emerging. frontiersin.orgclinicaloptions.com | Resistance is often linked to specific KPC variants with mutations. mdpi.com Some studies report resistance rates between 8.9% and 16.4% in KPC-producing pathogens. frontiersin.orgfrontiersin.org |

| OXA-48-like | High susceptibility rates. frontiersin.orgasm.org | Most OXA-48 producers are susceptible to cefiderocol. asm.org However, some studies show resistance rates around 7.1% to 11.8%. frontiersin.orgfrontiersin.org A specific variant, OXA-427, has demonstrated hydrolytic activity against cefiderocol. mdpi.com |

Cefiderocol is designed to be stable against hydrolysis by metallo-beta-lactamases (MBLs), which are a significant concern as they can inactivate most beta-lactam antibiotics, including carbapenems. mdpi.comresearchgate.netnih.gov It is considered one of the few therapeutic options for infections caused by MBL-producing bacteria. researchgate.netseq.es

Despite its general stability, some MBLs, particularly New Delhi metallo-β-lactamase (NDM), can hydrolyze cefiderocol to a degree, leading to increased minimum inhibitory concentrations (MICs). mdpi.comasm.org Studies have shown a higher rate of cefiderocol resistance among NDM-producing Enterobacterales compared to those producing other carbapenemases. frontiersin.orgnih.gov The combination of NDM expression with mutations in iron uptake systems can further increase resistance. mdpi.com Verona integron-mediated metallo-β-lactamase (VIM) and imipenemase (IMP) have also been associated with reduced cefiderocol susceptibility, although generally to a lesser extent than NDM. frontiersin.orgasm.orgnih.gov

| Metallo-Beta-Lactamase Type | Reported Cefiderocol Activity/Resistance | Key Findings |

|---|---|---|

| NDM | Variable susceptibility; highest resistance rates among MBLs. frontiersin.orgnih.gov | Resistance rates as high as 59% have been reported in some European studies. frontiersin.org NDM expression combined with mutations in iron transport genes is a key resistance mechanism. mdpi.com |

| VIM | Generally more susceptible than NDM producers, but resistance occurs. frontiersin.orgasm.org | Studies show resistance rates around 19-21%. frontiersin.org Decreased susceptibility is often associated with VIM-1 production. asm.org |

| IMP | Generally susceptible, but resistance has been reported. frontiersin.orgnih.gov | Considered a viable treatment option for IMP-producing pathogens. nih.gov However, resistance rates of 20% have been observed in P. aeruginosa isolates producing IMP. frontiersin.org |

Serine Beta-Lactamases (e.g., ESBLs, KPC, OXA-48-like)

Resilience Against Permeability and Efflux Mechanisms

A key advantage of cefiderocol is its ability to overcome resistance mechanisms that block other antibiotics from reaching their target. nih.govmdpi.com This is primarily due to its active transport into the bacterial cell. nih.govoup.com

In many Gram-negative bacteria, resistance to beta-lactams is achieved by reducing the number or altering the structure of outer membrane porin channels, which limits drug entry. mdpi.comnih.gov Cefiderocol's reliance on the iron transport system for entry means that porin loss or mutations have a significantly reduced impact on its activity. mdpi.comoup.comnih.govresearchgate.net Studies on isogenic mutants have shown that the deletion of major porin genes like ompK35/ompK36 in K. pneumoniae or oprD in P. aeruginosa results in only a minor (two- to four-fold) increase in cefiderocol MICs. mdpi.comoup.com However, porin loss can still contribute to resistance, often in combination with other mechanisms like the expression of β-lactamases. nih.govmdpi.com

Efflux pumps are another common resistance mechanism, actively expelling antibiotics from the bacterial cell. mdpi.comresearchgate.net Cefiderocol's unique entry mechanism also helps it to evade many of these pump systems. nih.govmdpi.comresearchgate.net Overexpression of efflux pumps like MexAB-OprM in P. aeruginosa has been shown to have little to no significant impact on cefiderocol's effectiveness. mdpi.comoup.comasm.org Nevertheless, the overexpression of certain efflux pumps has been implicated as a contributing factor to cefiderocol resistance in some clinical isolates, typically in conjunction with other resistance mechanisms. nih.govmdpi.com

Reduced Impact of Porin Loss or Mutations

Emergence of Acquired Resistance Mechanisms

Despite its stability and novel entry mechanism, acquired resistance to cefiderocol is an emerging concern. nih.govmdpi.com Resistance is rarely caused by a single mutation but rather by the accumulation of several mechanisms. nih.govpreprints.orgmdpi.com

The primary mechanisms of acquired resistance include:

Mutations in Beta-Lactamases: As discussed, specific mutations in beta-lactamase enzymes, such as KPC and NDM variants, can increase their ability to hydrolyze cefiderocol. mdpi.com

Alterations in Iron Transport Systems: Since cefiderocol relies on iron transporters for entry, mutations in the genes encoding these systems (e.g., cirA, fiu in Enterobacterales; piuA in P. aeruginosa) are a significant mechanism of resistance. nih.govmdpi.commdpi.com These mutations reduce the uptake of the antibiotic into the cell. mdpi.com

Target Site Modifications: Mutations in the gene for penicillin-binding protein 3 (PBP3), the primary target of cefiderocol, can reduce the drug's binding affinity and contribute to resistance. nih.govpreprints.orgmdpi.com

Combined Mechanisms: The most common scenario for high-level cefiderocol resistance involves a combination of the above mechanisms, such as the co-expression of a hydrolyzing beta-lactamase and mutations in iron transport receptors. nih.govmdpi.com

Genetic Alterations in Penicillin-Binding Proteins (PBPs)

Cefiderocol's primary antibacterial target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis. mdpi.compreprints.org Consequently, alterations in the gene encoding PBP3, ftsI, can confer resistance.

Mutations in PBP3 have been identified as a potential resistance mechanism in several Gram-negative pathogens. nih.gov In Escherichia coli, a specific YRIN insertion in PBP3 has been observed in isolates with elevated cefiderocol minimum inhibitory concentrations (MICs). mdpi.com However, studies have shown that this PBP3 mutation alone may only lead to a modest (e.g., two-fold) increase in MIC and often requires the presence of other resistance determinants, such as the expression of β-lactamases or mutations in iron transport systems, to cause clinically significant resistance. mdpi.com

Table 1: Examples of PBP3 Alterations Associated with Cefiderocol Resistance

| Bacterial Species | PBP3 Alteration | Observed Effect on Cefiderocol MIC | Reference |

| Escherichia coli | YRIN insertion | Two-fold increase (when isolated) | mdpi.com |

| Acinetobacter baumannii | Various mutations | Contribution to resistance | mdpi.comnih.gov |

| Pseudomonas aeruginosa | Mutations in ftsI | Associated with resistance | nih.govoup.com |

Mutations Affecting Regulation of Bacterial Iron Uptake Systems

The efficacy of Cefiderocol Sulfate (B86663) Tosylate is intrinsically linked to the bacterial iron acquisition machinery. Therefore, mutations that alter the regulation of these systems can significantly impact the drug's uptake and lead to resistance. The TonB-ExbB-ExbD complex provides the energy for the transport of iron-siderophore complexes, including cefiderocol, across the outer membrane. mdpi.com

Disruptions in genes that regulate the expression of iron transporters can lead to reduced cefiderocol susceptibility. For example, frameshift mutations in exbD3 or tonB3 have been shown to cause significant increases in the MICs of siderophore-conjugated antibiotics. nih.gov In Enterobacterales, mutations in the fecR gene, which is part of the FecIRA operon that regulates an iron transporter, have been identified in resistant isolates. nih.govresearchgate.net Specifically, mutations like G104S in FecR are predicted to have a deleterious effect on protein function, thereby impairing cefiderocol uptake. researchgate.net

In P. aeruginosa, mutations in genes like pirR and pirS, which are involved in the regulation of the siderophore receptor PirA, have been noted in resistant clinical isolates. nih.govasm.org These regulatory mutations can lead to decreased expression of the very channels cefiderocol relies on for entry, effectively blocking the "Trojan horse" strategy at its source. The complexity of these regulatory networks means that a variety of genetic changes can ultimately result in a resistant phenotype. nih.gov

Modifications in Siderophore Transport Proteins (e.g., piuA gene in Acinetobacter baumannii)

Direct modifications to the siderophore transport proteins that act as receptors for the cefiderocol-iron complex are a primary mechanism of resistance. These TonB-dependent receptors are the gateways for cefiderocol into the periplasmic space.

In Acinetobacter baumannii, the siderophore receptors PiuA and PirA are recognized as important for cefiderocol uptake. mdpi.compreprints.org Studies have demonstrated that reduced expression of the pirA gene is associated with cefiderocol resistance. nih.govasm.orgnih.govresearchgate.net In some instances, the insertion of mobile genetic elements, such as ISAba36, into the pirA gene can completely disrupt its function, leading to treatment-emergent resistance. nih.gov Deletion of piuA or pirA in A. baumannii has been shown to increase the MICs of siderophore-conjugated drugs by 4- to 8-fold. nih.gov

Similarly, in Pseudomonas aeruginosa, PiuA and its ortholog PiuD, along with PirA, are the major pathways for cefiderocol entry. asm.orgnih.gov Inactivation of piuA alone can lead to a 16- to 32-fold increase in the cefiderocol MIC. mdpi.compreprints.org The deletion of piuD has a similar effect. mdpi.com While the deletion of pirA alone may have a minimal impact, combining the deletion of piuA or piuD with the deletion of pirA results in a more substantial 32- to 64-fold increase in the MIC. mdpi.com

For Enterobacterales, mutations in the siderophore receptors CirA and Fiu are most commonly implicated in reduced susceptibility or resistance to cefiderocol. mdpi.comnih.gov These mutations are particularly significant in strains that also produce metallo-β-lactamases like NDM. nih.gov

Table 2: Key Siderophore Transport Proteins Implicated in Cefiderocol Resistance

| Bacterial Species | Transport Protein Gene | Type of Modification | Impact on Cefiderocol Susceptibility | Reference |

| Acinetobacter baumannii | piuA, pirA | Reduced expression, gene deletion, insertion sequences | Increased MIC (4 to 8-fold) | nih.govnih.gov |

| Pseudomonas aeruginosa | piuA, piuD, pirA | Gene inactivation/deletion | Increased MIC (up to 64-fold in double deletions) | mdpi.compreprints.org |

| Enterobacterales | cirA, fiu | Mutations | Reduced susceptibility, especially with NDM | mdpi.comnih.gov |

Overexpression of Native Bacterial Siderophores

While mutations that impair cefiderocol uptake are a direct resistance mechanism, the bacterium's own iron-scavenging systems can also indirectly contribute to resistance. Bacteria produce their own siderophores to acquire iron from the environment.

Heteroresistance Phenotypes in Gram-Negative Pathogens (e.g., A. baumannii, P. aeruginosa, Enterobacteriales)

Heteroresistance is a phenomenon where a bacterial population that appears susceptible to an antibiotic by standard testing methods contains a small subpopulation of resistant cells. asm.orgnsf.gov This has been observed with cefiderocol across various Gram-negative pathogens, including A. baumannii, P. aeruginosa, and members of the Enterobacteriales family. nih.govasm.org

The prevalence of heteroresistance to cefiderocol can be notably high. For example, studies have reported heteroresistance in 59% of carbapenem-resistant A. baumannii isolates and 30% of carbapenem-resistant K. pneumoniae isolates. mdpi.com This phenomenon is clinically significant because antibiotic treatment can eliminate the susceptible majority, allowing the resistant subpopulation to proliferate, which can lead to treatment failure. nsf.govnih.govasm.org

The underlying mechanisms of heteroresistance are often linked to the same factors that cause stable resistance, such as mutations in siderophore receptor genes. In K. pneumoniae, heteroresistance has been associated with mutations in the cirA gene. nsf.gov In P. aeruginosa, heteroresistant isolates have been found to harbor mutations in TonB-dependent receptor genes. asm.org The presence of these subpopulations can complicate susceptibility testing and clinical decision-making, as standard methods may not detect them. nih.gov Although the direct link between heteroresistance and clinical outcomes is still being fully elucidated, it represents a significant challenge in the use of Cefiderocol Sulfate Tosylate. asm.orgmdpi.com

Structural Activity Relationships Sar and Innovations in Chemical Synthesis

Core Cephalosporin (B10832234) Structure and Distinctive Functional Groups

Cefiderocol (B606585) is built upon a cephalosporin core, specifically a 7-amino-cephalosporanic acid nucleus, which is a common feature of this class of β-lactam antibiotics. researchgate.netmdpi.com This core structure is essential for its primary mechanism of action: the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). mdpi.comnih.gov The fusion of a β-lactam ring to a six-membered dihydrothiazine ring is the hallmark of the cephalosporin framework. mdpi.commdpi.com

Table 1: Key Structural Components of Cefiderocol

| Structural Component | Location | Primary Function |

| Cephalosporin Core | Central Scaffold | Inhibition of bacterial cell wall synthesis |

| Chlorocatechol Moiety | C-3 Side Chain | Ferric iron chelation, active transport into bacterial cells |

| Pyrrolidinium (B1226570) Group | C-3 Side Chain | Enhanced antibacterial activity, stability against β-lactamases |

| Carboxypropanoxyimino Group | C-7 Side Chain | Improved outer membrane transport, stability against β-lactamases |

| Aminothiazole Ring | C-7 Side Chain | Broadens antibacterial spectrum |

Role of the Chlorocatechol Moiety in Ferric Iron Chelation and Cellular Entry

A distinguishing feature of cefiderocol is the presence of a chlorocatechol group at the terminus of the C-3 side chain. nih.govoup.com This moiety functions as a siderophore, a molecule that can chelate ferric iron (Fe³⁺) with high affinity. nih.govnih.gov This iron-chelating ability is pivotal to cefiderocol's "Trojan horse" strategy for entering bacterial cells. apub.krpreprints.org

In the iron-limited environment of a host infection, bacteria upregulate their iron transport systems to acquire this essential nutrient. nih.gov Cefiderocol exploits this by forming a complex with extracellular ferric iron. nih.govnih.gov This cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via their own iron transporter channels, such as CirA and Fiu in E. coli and PiuA in P. aeruginosa. nih.gov This active transport mechanism allows cefiderocol to bypass the porin channels that other β-lactams rely on for entry, a common site of resistance mutations. nih.gov Once inside the periplasmic space, the iron dissociates from the complex, and the now-free cefiderocol can exert its antibacterial effect by binding to PBPs. apub.krmdpi.com The inability of the methoxy (B1213986) form of the chlorocatechol group to chelate iron significantly reduces its antibacterial activity, highlighting the critical role of this moiety in cellular uptake. nih.govoup.com

Influence of the C-3 Side Chain (Pyrrolidinium Group) on Antibacterial Activity and Beta-Lactamase Stability

The C-3 side chain of cefiderocol incorporates a pyrrolidinium group, a feature it shares with the fourth-generation cephalosporin, cefepime (B1668827). nih.govoup.com This pyrrolidinium group contributes to the zwitterionic properties of the molecule, which enhances its water solubility and facilitates rapid penetration through the outer cell wall of Gram-negative bacteria. koreamed.orgnih.gov

Furthermore, this side chain plays a crucial role in the molecule's stability against hydrolysis by many β-lactamases. nih.govkoreamed.orgresearchgate.net The structural configuration of the C-3 side chain, including the pyrrolidinium group, helps to prevent its recognition and degradation by these bacterial resistance enzymes. nih.govresearchgate.net This stability allows cefiderocol to maintain its integrity and reach its PBP targets in the periplasmic space, contributing to its potent activity against a wide range of resistant pathogens. koreamed.orgmdpi.com The accumulation of cefiderocol in the periplasmic space is noted to be greater than that of ceftazidime (B193861) and cefepime, a factor attributed to this side chain. apub.krkoreamed.org

Significance of the C-7 Side Chain (Carboxypropanoxyimino Group) in Outer Membrane Transport and Stability

The C-7 side chain of cefiderocol is structurally similar to that of ceftazidime and features a carboxypropanoxyimino group and an aminothiazole ring. mdpi.comkoreamed.orgrsc.org The aminothiazole ring is a common feature in later-generation cephalosporins and is known to expand the antibacterial spectrum and increase efficacy against various pathogens. koreamed.org

The carboxypropanoxyimino group specifically enhances the transport of the molecule across the outer membrane of Gram-negative bacteria. nih.govkoreamed.orgresearchgate.net This side chain also contributes to the stability of cefiderocol against hydrolysis by different types of β-lactamases. koreamed.orgmdpi.com This stability, combined with the enhanced outer membrane permeability, allows cefiderocol to effectively reach and inhibit its target PBPs, primarily PBP3, leading to potent bactericidal activity against a variety of Gram-negative organisms. nih.govmdpi.com

Novel Synthetic Methodologies for Cefiderocol and its Analogs

The synthesis of cefiderocol is a complex process that has been optimized for large-scale production. chemicalbook.com A convergent synthetic approach has been reported, which involves the preparation of key fragments that are later coupled to form the final molecule. chemicalbook.comexplorationpub.com

The synthesis can be broadly broken down into the creation of three main components:

The Catechol Fragment: This involves the chlorination of a benzaldehyde (B42025) precursor, followed by demethylation to form the catechol, which is then protected before oxidation to a benzoic acid. This acid is subsequently activated and coupled with an amine to form the protected catechol fragment. chemicalbook.com

The Cephalosporin Core and C-7 Side Chain: The C-7 side chain, containing the aminothiazole ring, is synthesized and then coupled to the 7-aminocephalosporanic acid core, which is often obtained semi-synthetically from a fermentation precursor. chemicalbook.comexplorationpub.com

Final Assembly: The final stages of the synthesis involve the linkage of the catechol-containing fragment to the C-3 position of the cephalosporin core via the quaternary pyrrolidinium salt. chemicalbook.com Careful control of reaction conditions, such as the oxidation state of the sulfur atom in the dihydrothiazine ring, is necessary to ensure the desired reactivity in the final coupling steps. chemicalbook.com

This modular approach allows for the synthesis of various analogs for structure-activity relationship studies by modifying the individual fragments before the final assembly. researchgate.net

Stereochemical Considerations and Isomerism

Cefiderocol is a chiral molecule with multiple stereocenters, meaning it can exist as different stereoisomers. ncats.iogoogle.com The specific stereochemistry of the molecule is critical for its biological activity. The absolute configuration at the β-lactam ring's carbons (positions 6 and 7) is (6R, 7R), which is characteristic of active cephalosporins. drugbank.com

The synthesis of cefiderocol must be stereocontrolled to produce the desired isomer. explorationpub.com In some synthetic routes, resolution of diastereomers may be necessary to isolate the active form. explorationpub.com For instance, the stereochemistry of the hemiaminal carbon atom in the C-7 side chain can significantly impact the molecule's recognition by bacterial enzymes. uliege.be Only one epimer typically exhibits strong biological activity. uliege.be The final product, cefiderocol sulfate (B86663) tosylate, is a specific stereoisomer, ensuring consistent and optimal therapeutic efficacy. ncats.io

Preclinical Microbiological and Pharmacological Profiling of Cefiderocol Sulfate Tosylate

In Vitro Antibacterial Spectrum and Potency

Cefiderocol (B606585) demonstrates potent in vitro activity against a wide array of Gram-negative pathogens, including those resistant to carbapenems. frontiersin.orgnih.gov

Activity Against Multidrug-Resistant (MDR) and Carbapenem-Resistant (CR) Gram-Negative Bacilli

Cefiderocol has shown excellent in vitro activity against a broad spectrum of clinically significant Gram-negative bacilli. frontiersin.org This includes challenging multidrug-resistant (MDR) and carbapenem-resistant (CR) strains of Acinetobacter baumannii complex, Escherichia coli, Enterobacter cloacae complex, Klebsiella pneumoniae, Pseudomonas aeruginosa, Serratia marcescens, and Stenotrophomonas maltophilia. frontiersin.orgrapidmicrobiology.comseq.es Surveillance studies have confirmed its high potency against these pathogens, including those that produce carbapenemases. seq.es

The structural design of cefiderocol, which is similar to ceftazidime (B193861) and cefepime (B1668827), provides stability against hydrolysis by many β-lactamases. seq.es Its unique "Trojan horse" mechanism of entry, utilizing the bacteria's iron transport systems, allows it to bypass resistance mechanisms such as porin channel mutations and efflux pumps that affect other β-lactams. medicines.org.ukseq.esresearchgate.net

Studies have demonstrated that cefiderocol maintains its activity against a high percentage of MDR isolates. For instance, one study showed it inhibited 94.4% of MDR A. baumannii and 100% of imipenem-resistant P. aeruginosa at a concentration of ≤4 mg/L. nih.govoup.com It is also highly active against S. maltophilia, a non-fermenter that is intrinsically resistant to many antibiotics. seq.esnih.govoup.comasm.org

Interactive Data Table: In Vitro Activity of Cefiderocol Against Select Gram-Negative Bacilli

| Bacterial Species | Resistance Profile | Cefiderocol MIC₅₀ (mg/L) | Cefiderocol MIC₉₀ (mg/L) | Percent Susceptible (%) | Source(s) |

|---|---|---|---|---|---|

| Acinetobacter baumannii complex | Multidrug-Resistant (MDR) | 0.25 | 2 | 94.4 | nih.gov, oup.com |

| Escherichia coli | - | 0.12 | 2 | 100 | seq.es |

| Klebsiella spp. | - | 0.25 | 2 | 100 | seq.es |

| Pseudomonas aeruginosa | Imipenem-Resistant | 0.25 | 1 | 100 | nih.gov |

| Stenotrophomonas maltophilia | - | ≤0.06 | 0.25 | 97.9 | nih.gov, asm.org |

| Burkholderia cepacia complex | Beta-lactam-non-susceptible | ≤0.06 | ≤0.06 | 100 | nih.gov |

Note: Susceptibility percentages are based on specific breakpoints and may vary between studies.

Determination of Minimum Inhibitory Concentrations (MICs)

The determination of Minimum Inhibitory Concentrations (MICs) for cefiderocol requires specific laboratory conditions to ensure accuracy and reproducibility. seq.es Standard broth microdilution methods are used to quantify the in vitro susceptibility of bacteria to cefiderocol. rapidmicrobiology.com

A critical factor in testing cefiderocol's activity is the iron content of the growth medium. nih.gov Because cefiderocol utilizes bacterial iron transport systems for entry, its apparent potency is significantly influenced by the availability of free iron. researchgate.net Standard Mueller-Hinton broth can contain variable iron concentrations, which can lead to falsely elevated MIC values. mdpi.comnih.gov

To mimic the iron-limited conditions found in a host during an infection and to ensure consistent and accurate results, testing must be performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). seq.esnih.gov The Clinical and Laboratory Standards Institute (CLSI) has established a standardized method for preparing ID-CAMHB to achieve a very low free iron concentration (≤0.03 μg/mL). nih.govresearchgate.net This methodology is crucial for obtaining reproducible MICs that accurately predict the in vivo efficacy of cefiderocol. seq.esnih.gov Studies have demonstrated that using ID-CAMHB results in a high degree of correlation between in vitro susceptibility and in vivo outcomes. researchgate.net

Time-Kill Kinetics and Bactericidal Activity Assays

Time-kill assays demonstrate that cefiderocol exhibits time-dependent bactericidal activity, which is characteristic of β-lactam antibiotics. oup.comnih.gov This means its efficacy is primarily related to the duration of time that the drug concentration remains above the MIC of the pathogen. oup.comnih.gov

Studies have shown that cefiderocol brings about a rapid and potent killing of key Gram-negative pathogens. oup.com In time-kill curve experiments, cefiderocol demonstrated potent bactericidal activity against K. pneumoniae, E. coli, P. aeruginosa, and A. baumannii. oup.com This bactericidal effect is a result of its high affinity for and inhibition of penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis. oup.com The inhibition of PBP3 leads to cell lysis and death. medicines.org.uk In some studies, a greater than 2-log10 CFU/mL reduction in bacterial count was observed when cefiderocol was combined with other agents like sulbactam (B1307) against carbapenem-resistant isolates. mdpi.com

Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) (Non-Human Models)

Preclinical studies in animal models have been essential for characterizing the pharmacokinetic and pharmacodynamic profile of cefiderocol and establishing the parameters that best predict its efficacy.

Linear Pharmacokinetics Across Dose Ranges

In non-human models, cefiderocol has demonstrated linear pharmacokinetics. medicines.org.uknih.gov This means that as the dose of the drug is increased, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase proportionally. nih.gov This predictable pharmacokinetic behavior has been observed across a range of clinically relevant doses in animal models and was subsequently confirmed in Phase 1 studies in healthy human subjects. nih.govnih.govoup.com The elimination half-life in these preclinical and early clinical studies was consistently found to be around 2 to 3 hours. nih.govoup.com Cefiderocol is primarily cleared from the body through renal excretion, with a large portion of the drug being excreted unchanged in the urine. medicines.org.ukoup.com

Absorption and Distribution Characteristics in Preclinical Models

Following intravenous administration, cefiderocol exhibits dose-proportional increases in maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). nih.gov The volume of distribution in preclinical models is approximately 18.0 L, which is similar to the volume of extracellular fluid. medicines.org.uk This indicates extensive tissue penetration. vulcanchem.com Specifically, in preclinical models of pneumonia, concentrations of cefiderocol in the epithelial lining fluid of the lungs have been observed. vulcanchem.comfda.gov

Metabolic Pathways and Metabolite Characterization (e.g., epimerization, hydroxylation)

Cefiderocol undergoes minimal metabolism, with less than 10% of the drug being metabolized. drugs.comfda.gov.tw The primary metabolic pathways involve the formation of a few key metabolites. One is an epimer of cefiderocol at the 7-position. Others include hydroxylated metabolites, specifically cefiderocol catechol-3-methoxy and -4-methoxy. Additionally, a pyrrolidine (B122466) chlorobenzamide product (PCBA) is formed, which can be further metabolized into sulfated, methylated, and glucuronidated forms. drugbank.com However, the vast majority of cefiderocol in plasma is the unchanged parent drug. nih.gov In vitro studies have shown that cefiderocol does not inhibit or induce major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions via these pathways. fda.gov.twfda.gov.tw

Excretion Pathways (Renal Clearance and Minor Fecal Elimination)

The primary route of elimination for cefiderocol is through the kidneys. medicines.org.ukfda.gov.tw Studies with radiolabeled cefiderocol have shown that approximately 98.6% of the total radioactivity is excreted in the urine. fda.gov.twfda.gov.tw Of the amount found in urine, 90.6% is unchanged cefiderocol. medicines.org.uknih.gov Fecal excretion represents a minor pathway, accounting for only about 2.8% of the administered dose. medicines.org.ukfda.gov.tw The clearance of cefiderocol is rapid, with a terminal elimination half-life of 2 to 3 hours in subjects with normal renal function. medicines.org.uk

Plasma Protein Binding Dynamics (e.g., albumin binding)

Cefiderocol binds to human plasma proteins, primarily albumin, at a rate of 40% to 60%. medicines.org.ukfda.govfda.gov.tw This binding is consistent across a wide range of plasma concentrations. fda.gov.tw

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulations (e.g., Time Above MIC as a Predictor in Murine Infection Models)

For cefiderocol, as with other cephalosporins, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with its bactericidal efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). oup.comnih.govnih.gov In neutropenic murine thigh and lung infection models, this parameter has been consistently identified as the most critical determinant of in vivo efficacy against a variety of Gram-negative bacteria, including carbapenem-resistant strains. oup.comnih.govasm.org

Dose fractionation studies in murine thigh infection models infected with Pseudomonas aeruginosa demonstrated that %fT>MIC was a better predictor of efficacy than the peak concentration to MIC ratio (fCmax/MIC) or the area under the curve to MIC ratio (fAUC/MIC). nih.govasm.org

The required %fT>MIC for a bacteriostatic effect (no change in bacterial count) and a 1-log10 reduction in bacterial load has been determined in these models. For a static effect, the required %fT>MIC was 47.5%, and for a 1-log10 reduction, it was 57.6% against Pseudomonas aeruginosa. asm.org Against multiple strains of Enterobacteriaceae and Pseudomonas aeruginosa in thigh infection models, the mean %fT>MIC required for a 1-log10 reduction was 73.3% and 77.2%, respectively. nih.govasm.orgresearchgate.net In murine lung infection models, the mean %fT>MIC values for a 1-log10 reduction were 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for Acinetobacter baumannii, and 53.9% for Stenotrophomonas maltophilia. nih.govasm.orgresearchgate.net

It has also been noted that using the MIC determined in iron-depleted media provides a better correlation with in vivo efficacy than the MIC from standard media. nih.govasm.org

In Vivo Preclinical Efficacy Studies (Animal Infection Models)

Murine Thigh Infection Models

Murine thigh infection models have been instrumental in demonstrating the in vivo efficacy of cefiderocol against a range of Gram-negative pathogens, including difficult-to-treat and carbapenem-resistant strains. nih.govasm.org These studies have consistently shown that cefiderocol has potent bactericidal activity. asm.org

In a 72-hour murine thigh infection model using clinical isolates of Pseudomonas aeruginosa, cefiderocol demonstrated a more rapid and extensive bacterial killing compared to ceftolozane/tazobactam. tandfonline.comfigshare.com At 24 hours, cefiderocol achieved a mean bacterial reduction of -2.49 log10 CFU/thigh, reaching a 1-log10 kill endpoint in all tested isolates. tandfonline.comfigshare.com By 48 hours, it achieved a 2-log10 reduction in all isolates. tandfonline.comfigshare.com

The efficacy of cefiderocol in these models is strongly correlated with the %fT>MIC, reinforcing the importance of this PK/PD parameter. asm.org Studies have shown efficacy against strains with MICs up to 4 µg/mL. asm.org

Murine Lung Infection Models

Cefiderocol has demonstrated significant efficacy in various murine lung infection models against a range of Gram-negative pathogens, including carbapenem-resistant strains. asm.orgnih.gov In neutropenic murine lung infection models, cefiderocol has shown potent bactericidal activity against Acinetobacter baumannii, Stenotrophomonas maltophilia, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. asm.orgoup.com

Specifically, in a neutropenic mouse lung infection model with S. maltophilia, cefiderocol at doses of 30 mg/kg and 100 mg/kg resulted in a significant, dose-dependent reduction in the viable bacterial cell count in the lungs compared to untreated controls. nih.govnih.gov This effect was observed even against trimethoprim-sulfamethoxazole-resistant S. maltophilia strains. nih.govnih.gov Similarly, in immunocompetent rat lung infection models, humanized dosing of cefiderocol demonstrated a significant reduction in the bacterial load of S. maltophilia in the lungs. nih.gov

Studies have also evaluated the pharmacodynamic (PD) parameter that best correlates with cefiderocol's efficacy. The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) has been identified as the key driver of its bactericidal effect. asm.orgoup.com In lung infection models, the mean %fT>MIC required for a 1-log10 reduction in bacterial count varied by pathogen: 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for A. baumannii, and 53.9% for S. maltophilia. asm.orgnih.govresearchgate.netnih.govmdpi.com

Humanized simulated regimens (HSRs) of cefiderocol have been developed and validated in murine lung infection models to better translate preclinical findings to the clinical setting. oup.com These models have shown that cefiderocol maintains its efficacy against highly resistant strains of meropenem (B701) and cefepime. asm.org

Murine Urinary Tract Infection Models

Cefiderocol has been shown to be efficacious in murine urinary tract infection (UTI) models caused by Enterobacteriaceae species. oup.com Preclinical studies using these models have contributed to establishing the in vivo efficacy of cefiderocol, a challenge that earlier siderophore-conjugated monobactams failed to overcome. oup.com The efficacy of cefiderocol in these models, along with other infection models, has been consistent, demonstrating its potential for treating complicated UTIs caused by Gram-negative uropathogens. oup.comd-nb.info

Murine Systemic Infection Models

The in vivo efficacy of cefiderocol has been robustly demonstrated in various murine systemic infection models, including intraperitoneal infection models. oup.com These studies have shown cefiderocol's effectiveness against a range of challenging Gram-negative pathogens, including carbapenem-resistant P. aeruginosa, carbapenem-resistant A. baumannii, S. maltophilia, and Burkholderia cepacia. oup.com

In a neutropenic murine systemic infection model, cefiderocol was effective against S. maltophilia, whereas comparator agents like cefepime, ceftazidime-avibactam, meropenem-cilastatin, and colistin (B93849) were not. asm.org This highlights the potent in vivo activity of cefiderocol against this intrinsically multidrug-resistant organism. asm.org

Comparative Efficacy with Other Antimicrobials in Preclinical Settings

Preclinical studies have consistently demonstrated the potent efficacy of cefiderocol compared to other antimicrobials, particularly against multidrug-resistant Gram-negative bacteria.

In murine thigh infection models, humanized exposures of cefiderocol showed greater bactericidal activity and a more rapid kill profile against P. aeruginosa compared to ceftolozane/tazobactam. tandfonline.comnih.gov Cefiderocol achieved a 1-log10 bacterial reduction at 24 hours in all tested isolates, while ceftolozane/tazobactam only achieved this in three out of five isolates. tandfonline.comnih.gov

Against S. maltophilia in a neutropenic murine systemic model, cefiderocol was effective while comparators such as cefepime, ceftazidime-avibactam, meropenem-cilastatin, and colistin showed no significant activity. asm.org Similarly, in lung infection models with meropenem-resistant Achromobacter xylosoxidans, cefiderocol showed significant bactericidal activity where meropenem, piperacillin-tazobactam, ceftazidime, and ciprofloxacin (B1669076) did not. researchgate.net

In vitro studies have also shown no antagonism between cefiderocol and a wide range of other antimicrobials, including amikacin (B45834), ceftazidime/avibactam (B1665839), ceftolozane/tazobactam, ciprofloxacin, clindamycin, colistin, daptomycin, linezolid, meropenem, metronidazole, tigecycline, or vancomycin. europa.euseq.es

Molecular Interactions with Other Compounds in Preclinical Studies

Combined Activity with Beta-Lactamase Inhibitors (e.g., avibactam, dipicolinic acid)

The combination of cefiderocol with beta-lactamase inhibitors (BLIs) has been investigated to enhance its activity, particularly against bacteria producing beta-lactamase enzymes.

Avibactam : The addition of avibactam, a serine-β-lactamase inhibitor, has been shown to potentiate the activity of cefiderocol against certain Gram-negative bacteria. mdpi.commdpi.compreprints.org In vitro studies have demonstrated that avibactam can significantly reduce the minimum inhibitory concentrations (MICs) of cefiderocol against non-NDM-producing, cefiderocol-nonsusceptible isolates. nih.govoup.com Synergy between cefiderocol and avibactam has been reported against carbapenem-resistant Enterobacterales (CRE). mdpi.comnih.gov However, this synergistic effect was not consistently observed against carbapenem-resistant P. aeruginosa and A. baumannii strains. mdpi.comnih.gov Interestingly, some studies have reported an antagonistic effect when cefiderocol is combined with avibactam in certain Acinetobacter species, suggesting complex interactions. nih.govantimicrobianos.com.ar

Dipicolinic Acid : As an inhibitor of metallo-β-lactamases (MBLs), dipicolinic acid has been shown to weakly potentiate the activity of cefiderocol against Enterobacterales isolates that produce MBLs. mdpi.compreprints.orgnih.govfrontiersin.org The combination of both dipicolinic acid and avibactam resulted in a more significant reduction in cefiderocol MICs against isolates co-expressing MBLs and serine-β-lactamases. frontiersin.org

Synergistic or Antagonistic Effects with Other Antimicrobial Agents (e.g., amikacin, meropenem, colistin)

The potential for synergistic or antagonistic interactions between cefiderocol and other antimicrobial agents has been explored in preclinical studies.

Amikacin : Synergy between cefiderocol and amikacin has been observed against A. baumannii. nih.govcontagionlive.com In vitro studies have shown that this combination can be effective even against strains resistant to both agents individually. contagionlive.com

Meropenem : Cefiderocol has demonstrated synergistic effects with meropenem against a notable percentage of carbapenem-nonsusceptible isolates. nih.govoup.com In a chemostat model, the combination of cefiderocol and meropenem showed a synergistic effect leading to sustained eradication of PER-producing A. baumannii over 24 hours. nih.gov However, some studies have reported no synergistic interaction between cefiderocol and meropenem against certain carbapenem-resistant isolates. uwtsd.ac.uknih.gov

Colistin : Studies investigating the combination of cefiderocol and colistin against carbapenem-resistant A. baumannii have shown varied results. While some studies did not find a synergistic effect with the checkerboard method, others reported synergy in a portion of cefiderocol-resistant isolates. uwtsd.ac.uknih.gov

In general, in vitro studies have not demonstrated antagonism between cefiderocol and a broad range of other antimicrobials, including amikacin, meropenem, and colistin. europa.euseq.es

Data Tables

Table 1: Mean %fT>MIC of Cefiderocol for 1-log10 Reduction in Murine Infection Models

| Pathogen | Thigh Infection Model | Lung Infection Model |

| Enterobacteriaceae | 73.3% asm.orgnih.gov | 64.4% asm.orgnih.gov |

| Pseudomonas aeruginosa | 77.2% asm.orgnih.gov | 70.3% asm.orgnih.gov |

| Acinetobacter baumannii | Not Applicable | 88.1% asm.orgnih.gov |

| Stenotrophomonas maltophilia | Not Applicable | 53.9% asm.orgnih.gov |

Table 2: Synergistic Activity of Cefiderocol in Combination with Other Antimicrobials

| Combination Agent | Target Organism(s) | Synergy Observed | Reference(s) |

| Avibactam | Carbapenem-Resistant Enterobacterales | Yes | mdpi.comnih.gov |

| Avibactam | Carbapenem-Resistant P. aeruginosa & A. baumannii | No | mdpi.comnih.gov |

| Meropenem | Carbapenem-Nonsusceptible Isolates | Yes (in some studies) | nih.govoup.com |

| Amikacin | Acinetobacter baumannii | Yes | nih.govcontagionlive.com |

| Colistin | Carbapenem-Resistant A. baumannii | Varied | uwtsd.ac.uknih.gov |

Impact on Bacterial Physiology and Metabolism at the Molecular Level

Cefiderocol, a novel siderophore cephalosporin (B10832234), exerts a significant influence on bacterial physiology, primarily by leveraging the bacteria's own iron acquisition systems to facilitate its entry into the periplasmic space. mdpi.commdpi.com Its unique "Trojan horse" mechanism of action not only allows it to bypass common resistance mechanisms like porin channel mutations and efflux pumps but also directly impacts the bacterium's iron homeostasis and broader cellular processes. mdpi.commdpi.com

Iron is a critical nutrient for bacterial survival, growth, and the expression of various virulence factors. mdpi.comasm.org Cefiderocol's structure includes a catechol moiety, which chelates ferric iron, mimicking the function of bacterial siderophores. mdpi.comasm.org This cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via specific iron transporter systems. asm.orgasm.org

The potent in vitro activity of cefiderocol against Pseudomonas aeruginosa is enhanced under iron-depleted conditions, which upregulate the expression of iron-regulated outer membrane proteins (IROMPs). asm.org Studies have shown increased intracellular accumulation of radiolabeled cefiderocol in P. aeruginosa cells under iron-depleted conditions compared to iron-sufficient environments. asm.org This highlights the direct link between the bacterium's iron needs and the efficacy of cefiderocol.

The expression of virulence factors is often linked to iron availability. mdpi.com In hypervirulent Klebsiella pneumoniae (hvKp), which produces multiple siderophore systems for iron acquisition (enterobactin, salmochelin, yersiniabactin, and aerobactin), the susceptibility to cefiderocol can be influenced by the expression of these systems. asm.org For instance, the susceptibility of K. pneumoniae to cefiderocol is positively correlated with the expression of the enterobactin (B1671361) receptor. asm.org However, if a bacterium possesses multiple iron acquisition systems, the uptake of cefiderocol might be reduced. asm.org

Mutations in genes related to iron transport systems are a key mechanism of resistance to cefiderocol. mdpi.com In Acinetobacter baumannii and P. aeruginosa, mutations in TonB-dependent receptors like PiuA and PirA have been associated with increased minimum inhibitory concentrations (MICs) of cefiderocol. mdpi.comresearchgate.net Specifically, inactivation of piuA in P. aeruginosa can lead to a 16 to 32-fold increase in the cefiderocol MIC. mdpi.com Similarly, mutations in siderophore receptors CirA and Fiu are common in Enterobacterales. mdpi.com

Table 1: Impact of Iron Transport-Related Gene Mutations on Cefiderocol Susceptibility

| Bacterial Species | Gene(s) with Mutation | Consequence | Reference(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | piuA, piuD, pirA | Increased cefiderocol MIC (up to 32-fold) | mdpi.com |

| Acinetobacter baumannii | piuA, pirA, bauA, tonB2, feoB | Reduced susceptibility to cefiderocol | mdpi.comresearchgate.net |

| Enterobacterales | cirA, fiu | Common mutations in resistant strains | mdpi.com |

Broader Cellular Responses to Cefiderocol Exposure

Once in the periplasmic space, cefiderocol dissociates from the iron and binds to penicillin-binding proteins (PBPs), particularly PBP3. mdpi.commdpi.com This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death. mdpi.com

Beyond the direct inhibition of cell wall synthesis, exposure to cefiderocol can trigger broader cellular stress responses. In Acinetobacter baumannii, mutations in the two-component regulatory system BaeSR have been shown to mediate cefiderocol resistance. nih.gov These mutations lead to the upregulation of efflux pumps, including the MFS family efflux pump and the MacAB-TolC efflux pump. nih.gov

Furthermore, cefiderocol exposure can lead to cross-resistance to other β-lactam antibiotics. nih.gov For example, the expression of certain β-lactamase genes, such as those for KPC-2, CMY-2, CTX-M-15, and NDM-1, can significantly reduce cefiderocol susceptibility. nih.gov Directed evolution experiments have demonstrated that with only a few mutations, these β-lactamases can evolve to confer even higher levels of cefiderocol resistance. nih.gov

Interestingly, while cefiderocol's efficacy is enhanced in iron-depleted conditions in vitro, studies using a murine thigh infection model have shown that its efficacy is not diminished in an iron-overloaded host. asm.org This suggests that the complex in vivo environment may have different dynamics regarding iron availability and its impact on cefiderocol activity compared to in vitro settings.

Table 2: Key Cellular Responses to Cefiderocol Exposure

| Cellular Response | Mediating Factors | Outcome | Reference(s) |

|---|---|---|---|

| Cell Wall Synthesis Inhibition | Binding to Penicillin-Binding Protein 3 (PBP3) | Bacterial cell lysis and death | mdpi.commdpi.com |

| Efflux Pump Upregulation | Mutations in BaeSR two-component system (A. baumannii) | Reduced cefiderocol susceptibility | nih.gov |

| β-lactamase-mediated Resistance | Expression and evolution of β-lactamase genes (e.g., blaKPC-2, blaNDM-1) | Reduced cefiderocol susceptibility and cross-resistance | nih.gov |

Advanced Research Methodologies and Future Directions in Cefiderocol Studies

Genomic and Proteomic Approaches to Characterize Resistance Mechanisms

The emergence of resistance to cefiderocol (B606585), a novel siderophore cephalosporin (B10832234), necessitates a deeper understanding of the underlying molecular mechanisms. Advanced research methodologies, particularly genomic and proteomic approaches, are pivotal in elucidating the complex interplay of factors contributing to reduced susceptibility to this last-resort antibiotic.

Identification of Novel Resistance Genes and Regulatory Networks

Genomic and transcriptomic analyses have been instrumental in identifying novel genes and regulatory networks associated with cefiderocol resistance. Whole-genome sequencing (WGS) of resistant clinical isolates has revealed a multifactorial basis for resistance, often involving a combination of mechanisms. nih.govsciety.orgpreprints.org

Functional metagenomics has emerged as a powerful tool to identify novel cefiderocol resistance genes from environmental reservoirs. biorxiv.orgbiorxiv.orgpostersessiononline.eu This approach involves expressing DNA libraries from environmental samples in a cefiderocol-sensitive host to screen for clones that exhibit resistance. biorxiv.orgpostersessiononline.eu Studies utilizing this technique have successfully identified beta-lactamase genes (e.g., VEB-3, OXA-372 homolog, and a YbxI homolog) and a partial penicillin-binding protein (PBP) homolog that confer increased resistance to cefiderocol. biorxiv.orgbiorxiv.org

Transcriptomic and proteomic studies comparing cefiderocol-susceptible and -resistant strains have shed light on the regulatory networks involved in resistance. frontiersin.org For instance, in Klebsiella pneumoniae, proteomic and transcriptomic analyses indicated that resistance induced in the laboratory was associated with reduced biofilm-forming abilities. frontiersin.org In Acinetobacter baumannii, mutations in the two-component regulatory system BaeSR have been shown to mediate cefiderocol resistance by up-regulating efflux pump expression. asm.org Specifically, mutations in BaeS and BaeR were linked to increased expression of efflux pump genes, leading to reduced cefiderocol susceptibility. asm.org

Comparative genomic analyses have highlighted the role of specific genetic elements in resistant isolates. For example, in carbapenemase-producing Enterobacteriaceae (CPE), resistant isolates showed a higher prevalence of genes associated with toxin-antitoxin systems and a hypothetical metalloprotease. sciety.orgpreprints.org

Table 1: Novel Genes and Regulatory Systems Implicated in Cefiderocol Resistance

| Gene/System | Organism(s) | Function/Role in Resistance | Research Approach |

| blaVEB-3, blaOXA-372 homolog, YbxI homolog | Escherichia coli (from environmental DNA) | Beta-lactamase activity | Functional Metagenomics |

| Partial PBP homolog | Escherichia coli (from environmental DNA) | Altered drug target | Functional Metagenomics |

| BaeSR two-component system | Acinetobacter baumannii | Upregulation of efflux pumps | Genomic and transcriptomic analysis |

| ybiX | Escherichia coli | Putative iron uptake factor | Experimental evolution and sequencing |

| Toxin-antitoxin systems (chpB2, pemI) | Carbapenemase-producing Enterobacteriaceae | Associated with resistant phenotype | Comparative Genomics |

Detailed Characterization of PBP Mutations and Siderophore Receptor Alterations

Cefiderocol primarily exerts its antibacterial effect by binding to penicillin-binding protein 3 (PBP3), thereby inhibiting cell wall synthesis. mdpi.commdpi.commdpi.com Mutations in the gene encoding PBP3 (ftsI) can therefore contribute to resistance. While some studies have identified PBP3 mutations in cefiderocol-resistant clinical isolates of A. baumannii, their direct contribution to resistance often requires further investigation, as they frequently co-occur with other resistance mechanisms. mdpi.comasm.org For example, a study on A. baumannii found that one resistant isolate possessed mutations leading to Ile236Asn and His370Tyr alterations in PBP3. asm.org However, it is often the combination of PBP3 mutations with other mechanisms, such as the expression of beta-lactamases or alterations in siderophore receptors, that leads to clinically significant resistance. mdpi.com

The "Trojan horse" strategy of cefiderocol relies on its uptake via bacterial iron transport systems. mdpi.comasm.orgdovepress.com Consequently, alterations in siderophore receptors are a major mechanism of resistance. Genomic studies have consistently identified mutations in genes encoding these receptors in resistant isolates across various Gram-negative species.

In Enterobacterales, mutations in the siderophore receptors CirA and Fiu are most commonly implicated, particularly in strains that also produce New Delhi metallo-beta-lactamase (NDM). nih.govmdpi.comresearchgate.net For Pseudomonas aeruginosa, mutations affecting PiuA and PiuD are significant, while in A. baumannii, alterations in PirA and PiuA are frequently observed. nih.govasm.org

Recent research has identified novel mutations in these transport systems. For instance, in P. aeruginosa, a study described novel mutations in piuC, pirA, and piuA that led to in vivo resistance progression. asm.org Another study on A. baumannii identified a novel chromosomal mutation in a gene encoding a TonB-dependent receptor homolog, resulting in a premature stop codon and likely impaired receptor function. frontiersin.org

Table 2: Key Siderophore Receptor Alterations Associated with Cefiderocol Resistance

| Receptor | Gene(s) | Associated Organism(s) | Impact of Alteration |

| CirA | cirA | Enterobacterales (e.g., E. coli, K. pneumoniae, E. cloacae) | Reduced cefiderocol uptake, often in combination with NDM production. nih.govmdpi.comresearchgate.net |

| Fiu | fiu | Enterobacterales (e.g., E. coli, K. pneumoniae) | Decreased cefiderocol susceptibility, often in conjunction with CirA mutations. nih.govmdpi.com |

| PiuA | piuA | P. aeruginosa, A. baumannii | Significant increase in cefiderocol MIC upon inactivation or mutation. nih.govmdpi.comasm.org |

| PiuD | piuD | P. aeruginosa | Increased cefiderocol MIC upon deletion. nih.govmdpi.com |

| PirA | pirA | P. aeruginosa, A. baumannii | Contributes to resistance, particularly in combination with other receptor mutations. nih.govasm.orgasm.org |

| PiuC | piuC | P. aeruginosa | Novel mutations associated with in vivo resistance development. asm.orgbiorxiv.org |

Structural Biology Investigations of Cefiderocol-Target Interactions

Structural biology provides atomic-level insights into how cefiderocol interacts with its targets and how resistance mechanisms interfere with this process. These investigations are crucial for understanding the drug's mode of action and for the rational design of new antibiotics.

Crystallographic and Cryo-EM Analysis of PBP Binding

X-ray crystallography has been instrumental in visualizing the binding of cefiderocol to its primary target, PBP3. nih.govresearchgate.netox.ac.uk Studies on P. aeruginosa PBP3 have revealed the precise molecular interactions between the antibiotic and the active site of the enzyme. nih.govresearchgate.netox.ac.uk These analyses have shown that upon binding, the C3' side chain of cefiderocol is eliminated, forming a stable 3-exomethylene product with the active site serine residue. nih.govresearchgate.netox.ac.uk

Comparative crystallographic studies with other cephalosporins like ceftazidime (B193861) and cefepime (B1668827) have identified both conserved and distinct interactions within the PBP3 active site. nih.govresearchgate.net This detailed structural information is valuable for designing new cephalosporins with improved PBP3 inhibition properties. researchgate.netox.ac.uk For example, the aminothiazole moiety of cefiderocol forms key hydrogen bonds with residues such as Glu242 and Arg440 in the PBP3 active site. nih.gov

While cryo-electron microscopy (cryo-EM) has revolutionized structural biology, its application to studying individual drug-target interactions like cefiderocol and PBP3 is less common than for larger complexes. However, cryo-EM holds potential for analyzing the structure of PBP3 within larger cellular assemblies, such as the divisome complex, which could provide a more holistic view of its function and inhibition. nih.gov

Table 3: Crystallographic Data for Cefiderocol and Related Antibiotics with P. aeruginosa PBP3

| Complex | PDB ID | Resolution (Å) | Key Findings |

| Cefiderocol-PBP3 | 9FZ7 | 1.80 | Reveals elimination of the C3' side chain and key active site interactions. nih.gov |

| Cefepime-PBP3 | 9FZP | 2.70 | Allows for comparative analysis of binding modes among cephalosporins. nih.govresearchgate.net |

| Ceftazidime-PBP3 | 9FZO | 1.80 | Shows similar binding and C3' elimination as cefiderocol. nih.govresearchgate.net |

| Meropenem-PBP3 | 9FZE | 2.10 | Provides a structural comparison with a carbapenem (B1253116) antibiotic. nih.gov |

| Apo-PBP3 | N/A | 2.11 | Serves as a baseline for conformational changes upon antibiotic binding. nih.gov |

Spectroscopic Studies of Iron Chelation and Siderophore Receptor Recognition

The ability of cefiderocol to chelate ferric iron (Fe³⁺) is central to its "Trojan horse" mechanism. dovepress.commdpi.com Spectroscopic techniques are employed to study this iron chelation process and the subsequent recognition by siderophore receptors.

The chrome azurol S (CAS) assay is a common spectrophotometric method used to demonstrate and quantify the iron-chelating activity of siderophores. Studies have confirmed that cefiderocol effectively chelates iron, a property not shared by cephalosporins lacking the catechol moiety, such as ceftazidime. nih.govresearchgate.netresearchgate.net The color change of the CAS reagent, measured by absorbance at a specific wavelength (e.g., 630 nm), provides a quantitative measure of this activity. nih.govresearchgate.net

While direct spectroscopic studies on the recognition of the cefiderocol-iron complex by specific siderophore receptors are less detailed in the public domain, the functional consequences of this interaction are well-documented through microbiological and genetic studies. The active transport of the complex across the bacterial outer membrane is a key step that is disrupted by mutations in the receptor proteins. nih.govmdpi.com Further biophysical and spectroscopic investigations, such as surface plasmon resonance (SPR) or fluorescence-based assays, could provide more detailed kinetic and thermodynamic data on the binding of the cefiderocol-iron complex to its cognate receptors.

Development of Advanced Analytical Techniques for Cefiderocol Quantification in Biological and Environmental Matrices

Accurate and sensitive quantification of cefiderocol in various samples is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and environmental surveillance. Advanced analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose.

For biological matrices such as human plasma, several LC-MS/MS methods have been validated. nih.govnih.govresearchgate.net These methods offer high selectivity and sensitivity, allowing for the precise measurement of cefiderocol concentrations. A common approach involves a simple protein precipitation step followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive ionization mode. nih.gov These assays are characterized by short analysis times (e.g., 5 minutes per run) and have been successfully applied in clinical settings for TDM in critically ill patients. nih.gov The development of methods for plasma microsamples (as small as 3 microliters) further enhances the feasibility of TDM. nih.govresearchgate.net

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has also been used for cefiderocol quantification in serum. researchgate.net While generally less sensitive than LC-MS/MS, validated HPLC-UV methods can provide sufficient accuracy for TDM, with a linear range typically covering therapeutic concentrations. researchgate.net

The increasing concern about antimicrobial resistance in the environment necessitates the development of methods to quantify antibiotics like cefiderocol in environmental matrices (e.g., wastewater). biorxiv.org Functional metagenomic studies have already highlighted the presence of cefiderocol resistance genes in wastewater. biorxiv.orgpostersessiononline.eu While specific, validated methods for cefiderocol quantification in environmental samples are not as widely published as those for biological fluids, the principles of LC-MS/MS used for plasma can be adapted for this purpose, likely requiring more extensive sample clean-up and concentration steps to achieve the necessary sensitivity.

Table 4: Performance Characteristics of Analytical Methods for Cefiderocol Quantification

| Analytical Technique | Matrix | Sample Preparation | Linear Range | Key Advantages |

| UPLC-MS/MS | Human Plasma | Protein Precipitation | 1-200 mg/L | High selectivity, sensitivity, and speed. nih.gov |

| LC-ITD-MS/MS | Human Plasma Microsamples | Protein Precipitation | 0.1-200 mg/L | Requires very small sample volume, high sensitivity. nih.govresearchgate.net |

| HPLC-UV | Serum | Protein Precipitation | 4-160 mg/L | Simpler instrumentation compared to MS/MS. researchgate.net |

| LC-MS/MS | Plasma | Protein Precipitation & Dilution | 3.75-120 mg/L | Suitable for pharmacokinetic studies in specific patient populations. mdpi.com |

Bioinformatic and Computational Modeling for Rational Design of Cefiderocol Derivatives and New Siderophore Antibiotics

The development of cefiderocol represents a triumph of the "Trojan horse" strategy, where a siderophore moiety is attached to a cephalosporin to hijack bacterial iron uptake systems. mdpi.commdpi.commdpi.com This success has spurred advanced research into designing novel siderophore antibiotics and derivatives of existing ones, with bioinformatics and computational modeling playing a pivotal role. These in silico approaches accelerate the discovery process by predicting molecular interactions, stability, and potential efficacy before undertaking resource-intensive laboratory synthesis and testing. mdpi.comresearchgate.net

The rational design of new siderophore-antibiotic conjugates is a multifaceted process. It involves selecting the appropriate siderophore, the antibiotic warhead, and the linker that joins them. mdpi.com Computational tools are instrumental in optimizing each component. For instance, creating new siderophore antibiotics often begins with identifying natural siderophores produced by bacteria. acs.org Bioinformatic platforms like antiSMASH and BAGEL can mine bacterial genomes to identify biosynthetic gene clusters (BGCs) responsible for producing novel siderophores, which can then be characterized and considered for conjugation. acs.org

Molecular modeling is crucial for understanding how these complex molecules will interact with their targets. Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule (e.g., a cefiderocol derivative) when bound to a second molecule (e.g., a bacterial iron transporter or a penicillin-binding protein). Docking studies can help screen libraries of potential derivatives to identify candidates with the highest binding affinity for their intended targets. For example, virtual screening of compound databases has been used to identify novel inhibitors for metallo-beta-lactamases, which can confer resistance to cefiderocol. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of a drug-target complex. asm.org Researchers have used comparative MD simulations to understand how specific mutations in β-lactamase enzymes, such as PDC-1 in Pseudomonas aeruginosa, lead to cefiderocol resistance. asm.org These simulations revealed that mutations could alter the flexibility of key structural loops or improve the accommodation of cefiderocol within the enzyme's active site, enhancing its breakdown. asm.org Such insights are invaluable for designing derivatives that can evade these resistance mechanisms.

Genomic and Functional Analysis: The integration of whole-genome sequencing with functional analyses provides a powerful workflow to identify resistance mechanisms. In one study, a variant calling analysis identified a novel chromosomal mutation in a TonB-dependent receptor homolog in Acinetobacter baumannii that conferred cefiderocol resistance. frontiersin.org This was confirmed by mass spectrometry, which showed reduced antibiotic uptake in the resistant strain. frontiersin.org This approach not only helps in monitoring resistance but also pinpoints specific transport proteins that are critical for uptake, guiding the design of new derivatives that can utilize alternative transporters.

The design process also considers the minimal structural requirements for a molecule to be recognized by bacterial siderophore transporters. Studies have shown that even a single catechol group, a key feature of cefiderocol's siderophore moiety, can be sufficient for uptake. mdpi.combiorxiv.org This principle is being explored to conjugate single catechol groups to different types of antibacterial agents, including antisense oligomers, to create entirely new classes of targeted therapies. biorxiv.org By understanding these interactions at a molecular level through computational modeling, scientists can rationally design the next generation of siderophore antibiotics with improved potency and a broader spectrum of activity. mdpi.comasm.org

Table 1: Compounds and Tools in Cefiderocol Research

| Name/Type | Role/Significance |

|---|---|

| Cefiderocol | Siderophore-cephalosporin antibiotic; serves as the basis for derivative design. mdpi.comasm.org |

| Ceftazidime | Third-generation cephalosporin; structural elements are incorporated in cefiderocol. asm.orggoums.ac.ir |